molecular formula C7H5F2NO B1297545 2,5-Difluorobenzamide CAS No. 85118-03-2

2,5-Difluorobenzamide

Cat. No.: B1297545
CAS No.: 85118-03-2
M. Wt: 157.12 g/mol
InChI Key: BJKWHAILFUUIRT-UHFFFAOYSA-N
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Description

2,5-Difluorobenzamide is an organic compound with the molecular formula C7H5F2NO. It is a derivative of benzamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

2,5-Difluorobenzamide primarily targets the bacterial cell division protein FtsZ . FtsZ is a protein that plays a crucial role in cell division in bacteria, making it an attractive target for antimicrobial development .

Mode of Action

The compound interacts with FtsZ, disrupting its GTPase activity and polymerization . This interaction inhibits cell division, leading to cell death . The presence of fluorine atoms in this compound is responsible for its non-planarity, allowing it to more easily adopt the non-planar conformation found in co-crystallized complexes with FtsZ .

Biochemical Pathways

The compound’s interaction with FtsZ affects the cell division pathway in bacteria . By inhibiting FtsZ, this compound prevents the formation of the contractile ring that is necessary for bacterial cell division .

Pharmacokinetics

It’s known that the compound can be produced from 2,6-difluorobenzonitrile using a biocatalytic process involving the enzyme nitrile hydratase . This process is environmentally friendly and exhibits high catalytic efficiency .

Result of Action

The result of this compound’s action is the inhibition of bacterial cell division, leading to cell death . This makes the compound a potential candidate for the development of new antibacterial agents, particularly against multidrug-resistant bacteria .

Action Environment

Environmental factors can influence the action of this compound. For instance, the biocatalytic process used to produce the compound from 2,6-difluorobenzonitrile is influenced by factors such as temperature, pH, substrate loading, and substrate feeding mode . Optimizing these parameters can enhance the production of this compound .

Biochemical Analysis

Biochemical Properties

2,5-Difluorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme FtsZ, a bacterial cell division protein. The interaction between this compound and FtsZ inhibits the polymerization of FtsZ, thereby disrupting bacterial cell division . This inhibition is crucial for its potential use as an antimicrobial agent.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. In bacterial cells, it disrupts cell division by targeting the FtsZ protein, leading to cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the FtsZ protein in bacterial cells, inhibiting its polymerization and preventing the formation of the Z-ring, which is essential for bacterial cytokinesis . This inhibition leads to the disruption of cell division and ultimately bacterial cell death. In mammalian cells, this compound can inhibit or activate various enzymes, leading to changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of bacterial cell division, while in vivo studies have demonstrated its potential for long-term antimicrobial effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity to the host organism . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that are eventually excreted from the body. These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as its lipophilicity and molecular size, which determine its ability to penetrate different tissues and cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target proteins such as FtsZ . The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments or organelles. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluorobenzamide can be synthesized through several methods. One common method involves the reaction of 2,5-difluorobenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is often produced using a continuous flow process to ensure high yield and purity. The process involves the catalytic hydrogenation of 2,5-difluoronitrobenzene followed by hydrolysis to yield the desired amide. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides.

    Reduction: 2,5-Difluoroaniline.

    Oxidation: 2,5-Difluorobenzoic acid.

Scientific Research Applications

2,5-Difluorobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Another fluorinated benzamide with similar applications but different substitution pattern on the benzene ring.

    3,4-Difluorobenzamide: Similar structure but with fluorine atoms at the 3 and 4 positions.

Uniqueness

2,5-Difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, the 2,5-difluoro substitution enhances its stability and reactivity compared to other difluorobenzamides. This makes it particularly useful in applications requiring high thermal stability and specific reactivity patterns .

Properties

IUPAC Name

2,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKWHAILFUUIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234241
Record name 2,5-Difluorobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-03-2
Record name 2,5-Difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzamide
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Record name 2,5-Difluorobenzamide
Source EPA DSSTox
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Record name 2,5-difluorobenzamide
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Synthesis routes and methods

Procedure details

4-Aminomethyl-4-(cyclopropylmethyl)-N-ethylpiperidine-1-sulfonamide (I-10) was treated with 2-chloro-3,6-difluorobenzoyl chloride according to the procedure outlined above to afford 2-chloro-N-{[4-cyclopropylmethyl)-1-[(ethylaminosulfonyl)]-piperidin-4-yl]methyl}-3,6-difluorobenzamide (I-12). 1H NMR (500 MHz, CD3OD): δ 7.37-7.31 (m, 1 H), 7.24-7.18 (m, 1 H), 3.53 (s, 2 H), 3.26-3.18 (m, 4 H), 3.04 (q, J=7.2 Hz, 2 H), 1.69 (t, J=5.7 Hz, 4 H), 1.37 (d, J=6.7 Hz, 2H), 1.16 (t, J=7.2 Hz, 3 H), 0.81-0.73 (m, 1 H), 0.50 (q, J=5.9 Hz, 2 H), 0.08 (q, J=4.8 Hz, 2 H); MS 450 (M+H).
Name
4-Aminomethyl-4-(cyclopropylmethyl)-N-ethylpiperidine-1-sulfonamide
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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